
N-(3-chlorophenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-chlorophenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H19ClN4O2 and its molecular weight is 346.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-chlorophenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes current research findings, including case studies and experimental data, to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of the compound is C19H22ClN3O2, with a molecular weight of 359.8 g/mol. The structure includes a piperidine ring substituted with a chlorophenyl group and a pyrimidinyl ether, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H22ClN3O2 |
Molecular Weight | 359.8 g/mol |
CAS Number | 2640822-08-6 |
The compound primarily interacts with Protein Kinase B (PKB or Akt) , exhibiting ATP-competitive inhibition. This action influences the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is crucial in regulating cell growth and survival.
Biochemical Pathways
- Inhibition of CDK2 : The compound acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest in cancer cells.
- Modulation of Signaling Pathways : By inhibiting PKB, it alters downstream signaling pathways that are pivotal for tumor growth.
Biological Activity and Efficacy
Research indicates that this compound demonstrates promising cytotoxic effects against various cancer cell lines, including myeloma and leukemia:
- Cytotoxicity Studies : In vitro assays have shown that the compound significantly reduces cell viability in cancer cell lines at micromolar concentrations.
Case Study: Cytotoxic Effects
A study evaluated the cytotoxic effects of this compound on multiple myeloma cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value indicating effective concentration levels for therapeutic use.
Pharmacokinetics
The pharmacokinetic profile suggests rapid metabolism and clearance in vivo, which may limit oral bioavailability but enhances its potential for intravenous administration. Further studies are needed to optimize dosage forms for clinical applications.
Research Findings
Recent studies have focused on the structural activity relationship (SAR) of similar compounds to elucidate their biological activities. For instance:
- Molecular Docking Studies : Computational analyses using iGemdock software have predicted favorable interactions between the compound and target proteins involved in cancer progression.
Summary of Findings
The following table summarizes key findings from recent research related to this compound:
Study Focus | Findings |
---|---|
Cytotoxicity | Effective against myeloma and leukemia cell lines |
Mechanism of Action | Inhibition of PKB and CDK2; modulation of PI3K pathway |
Pharmacokinetics | Rapid clearance; low oral bioavailability |
Molecular Interactions | Favorable docking scores with target proteins |
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-3-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-12-19-8-7-16(20-12)24-15-6-3-9-22(11-15)17(23)21-14-5-2-4-13(18)10-14/h2,4-5,7-8,10,15H,3,6,9,11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXHZKDFIVYPSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.